2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline
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Overview
Description
2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline is an organic compound with a unique structure that combines elements of both aromatic and aliphatic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the tetrahydro structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-tetrahydro-2-phenylnaphthalene
- 2-phenyltetralin
Uniqueness
2-Ethenyl-2-phenyl-1,2,3,4-tetrahydro-2-benzosiline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
62381-48-0 |
---|---|
Molecular Formula |
C17H18Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
2-ethenyl-2-phenyl-3,4-dihydro-1H-2-benzosiline |
InChI |
InChI=1S/C17H18Si/c1-2-18(17-10-4-3-5-11-17)13-12-15-8-6-7-9-16(15)14-18/h2-11H,1,12-14H2 |
InChI Key |
ZSYXPMUOPIPOEO-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]1(CCC2=CC=CC=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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